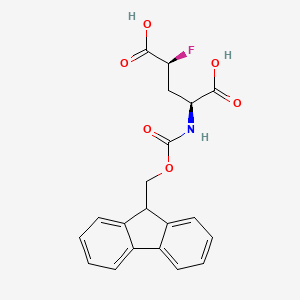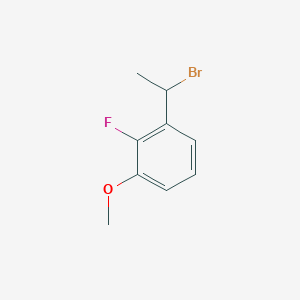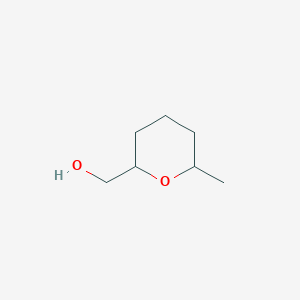
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom, and a pentanedioic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.
Formation of Pentanedioic Acid Backbone: This involves the coupling of the protected amino acid with a suitable diacid or diester precursor, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale reactors. The process would be optimized for yield and purity, with rigorous quality control measures in place.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorine-substituted carbon. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups in the pentanedioic acid backbone. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The fluorine atom can be involved in nucleophilic substitution reactions. Reagents like sodium azide (NaN₃) or thiols can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaN₃ in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or thiols.
科学研究应用
Chemistry
In chemistry, (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the stepwise construction of peptides.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving fluorinated substrates. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as building blocks for drug development. The fluorine atom often enhances the metabolic stability and bioavailability of the compounds.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group in automated peptide synthesizers.
作用机制
The mechanism of action of (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid largely depends on its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The fluorine atom can influence the compound’s reactivity and interaction with enzymes or receptors.
相似化合物的比较
Similar Compounds
(2S,4S)-2-(tert-Butoxycarbonylamino)-4-fluoropentanedioic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-chloropentanedioic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the Fmoc group makes (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid particularly useful in peptide synthesis due to its stability and ease of removal under mild conditions. The fluorine atom adds unique reactivity and can enhance the compound’s interaction with biological targets.
This compound’s combination of the Fmoc protecting group and a fluorinated backbone makes it a valuable tool in both synthetic and medicinal chemistry, offering unique advantages over similar compounds.
属性
分子式 |
C20H18FNO6 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid |
InChI |
InChI=1S/C20H18FNO6/c21-16(18(23)24)9-17(19(25)26)22-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1 |
InChI 键 |
FRADBSUKYLFNIF-IRXDYDNUSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[C@@H](C(=O)O)F)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(=O)O)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine](/img/structure/B13512681.png)
![tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate](/img/structure/B13512682.png)


![[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)


![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)
![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)



![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)
